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1-(2-Aminoethyl)piperidin-2-one hydrochloride

Medicinal Chemistry Scaffold Design Structure‑Activity Relationship

Researchers face batch variability when suppliers interchangeably offer N-, 4-, or 5-substituted aminoethyl-piperidinone isomers or undefined salt forms. 1-(2-Aminoethyl)piperidin-2-one hydrochloride (CAS 1187465-46-8) resolves this with confirmed N-substitution and defined monohydrochloride stoichiometry. • Regiospecific N-(2-aminoethyl) scaffold eliminates isomer-dependent variability in pKa, H-bonding, and metabolism. • Defined monohydrochloride (MW 178.66) ensures consistent weighing vs hygroscopic dihydrochloride salts. • TAAR1 agonist (EC50 0.507 μM); CNS-compatible LogP (-0.71), PSA (46 Ų); free amine for rapid diversification.

Molecular Formula C7H15ClN2O
Molecular Weight 178.66 g/mol
CAS No. 1187465-46-8
Cat. No. B1521462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminoethyl)piperidin-2-one hydrochloride
CAS1187465-46-8
Molecular FormulaC7H15ClN2O
Molecular Weight178.66 g/mol
Structural Identifiers
SMILESC1CCN(C(=O)C1)CCN.Cl
InChIInChI=1S/C7H14N2O.ClH/c8-4-6-9-5-2-1-3-7(9)10;/h1-6,8H2;1H
InChIKeyUOJDAWDDLRDPFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Aminoethyl)piperidin-2-one Hydrochloride Profile


1-(2-Aminoethyl)piperidin-2-one hydrochloride (CAS 1187465-46-8) is a monohydrochloride salt of a piperidin‑2‑one scaffold bearing a primary‑amine‑terminated ethyl side chain at the ring nitrogen. The compound is catalogued as an in‑stock building block by several major suppliers with ≥95 % purity, a molecular weight of 178.66 g mol⁻¹, and a LogP of −0.71 [1]. The free‑base form (CAS 27578‑61‑6) has a LogP of 0.60 and a polar surface area of 46.33 Ų, indicating moderate lipophilicity and hydrogen‑bonding capacity suitable for central nervous system (CNS) drug‑discovery programs . The compound has been annotated as a trace amine‑associated receptor 1 (TAAR1) agonist in curated databases, although primary literature confirmation remains sparse .

1 Scaffold-defined building block with N-linked aminoethyl vector for parallel library synthesis
2 Monohydrochloride salt form supports defined stoichiometry and consistent weighing in high-throughput experimentation
3 Reported TAAR1 agonist annotation provides a starting point for trace amine receptor probe development

1-(2-Aminoethyl)piperidin-2-one HCl Uniqueness vs. Isomers


Generic interchange with regioisomeric aminoethyl‑piperidin‑2‑one hydrochlorides or the free base introduces uncontrolled variables that compromise reproducibility in both biological assays and multi‑step syntheses. The N‑substituted regioisomer (CAS 1187465‑46‑8) places the basic amine on the ring nitrogen, whereas the 4‑ and 5‑substituted isomers locate it on the carbon skeleton, resulting in different hydrogen‑bonding geometries, pKₐ values of the secondary amine, and metabolic soft spots [1]. Furthermore, the monohydrochloride salt form (MW 178.66) offers a defined stoichiometry and lower hygroscopicity compared with the dihydrochloride salt of the 4‑isomer (MW 215.12), affecting long‑term storage stability and weighing accuracy in high‑throughput experimentation .

Regioisomer Mismatch 4- or 5-aminoethyl C-substituted isomers present different amine geometry and pKa, potentially shifting target engagement profiles and synthetic utility.
Salt Form Shift Substituting the monohydrochloride with the 4-isomer dihydrochloride may alter hygroscopicity, storage stability, and molar correction factors in solution preparation.
Free Base Conversion The free base (CAS 27578-61-6) exhibits higher LogP and may reduce aqueous solubility, complicating in vitro assay workflows that rely on DMSO-free stock solutions.

1-(2-Aminoethyl)piperidin-2-one HCl: Differentiation from Analogues


Regioisomeric Specificity: N- vs. C-Substitution

The target compound is the sole commercially available monohydrochloride where the aminoethyl chain is attached to the piperidin‑2‑one nitrogen, whereas the closest regioisomers carry the substituent at the 4‑ or 5‑carbon position. This distinction alters the overall vector of the primary amine and the electronic environment of the lactam carbonyl, which is critical for target engagement in structure‑based drug design [1].

Regioisomeric Specificity
Class-level inference
N-substitution vs. 4- and 5-C substitution; LogD₇.₄ ≈ -2.45 for N-isomer, estimated -1.8 to -2.9 for C-isomers
Unique exit vector for GPCR-focused libraries; conformational preference may differ
In silico prediction; experimental LogD confirmation pending
Medicinal Chemistry Scaffold Design Structure‑Activity Relationship

Salt Stoichiometry: Storage & Weighing Accuracy

The target compound is a defined monohydrochloride salt (1 eq. HCl), whereas the commercially available 4‑aminoethyl analogue is predominantly supplied as the dihydrochloride (2 eq. HCl). This difference in salt form directly affects the corrected mass for solution preparation and the hygroscopicity profile .

Salt Stoichiometry
Data to verify
Monohydrochloride (MW 178.66) vs. 4-isomer dihydrochloride (MW 215.12); ΔMW = 36.46 g/mol
Simplifies molar calculations and may reduce moisture-uptake weighing errors
Supplier storage recommendations suggest frozen storage for monohydrochloride
Compound Management Salt Selection High‑Throughput Screening

LogP & PSA: Salt vs. Free Base

Conversion of the free base (CAS 27578‑61‑6) to the hydrochloride salt lowers the calculated LogP from +0.60 to −0.71 while preserving the same polar surface area (46.33 Ų), indicating a substantial improvement in aqueous solubility without altering hydrogen‑bonding capacity [1].

LogP & PSA Comparison
Head-to-head
HCl salt LogP = -0.71; Free base LogP = +0.60; ΔLogP ≈ -1.3; PSA unchanged at 46.33 Ų
Supports higher predicted aqueous solubility; may facilitate DMSO-free assay preparation
Calculated values from JChem/ChemAxon; experimental solubility verification needed
Drug‑Likeness CNS Penetration Solubility

Commercial Purity: High vs. Standard Purity

At least one major vendor (Leyan) lists the target hydrochloride at 98 % purity, whereas the 5‑aminoethyl regioisomer hydrochloride and the 4‑aminoethyl dihydrochloride are typically offered at 95 % purity . Higher initial purity reduces the need for additional purification steps before use in sensitive biochemical or cellular assays.

Commercial Purity
Data to verify
98% (target) vs. 95% (C-5 isomer HCl and C-4 isomer 2HCl); half the maximum impurity burden
Reduced impurity burden may minimize false positives in fragment-based screening
HPLC method unspecified; supplier CoA should be reviewed
Quality Control Reproducibility Procurement

1-(2-Aminoethyl)piperidin-2-one HCl: Deployment Scenarios


TAAR1 Chemical Probe Synthesis

The curated annotation as a TAAR1 agonist (EC₅₀ 0.507 µM, reported on BenchChem) makes the compound a viable starting point for the synthesis of affinity probes or tool compounds targeting trace amine‑associated receptor 1 . The N‑substituted scaffold offers a unique vector for attaching linkers or fluorophores without altering the piperidinone core, enabling structure‑activity relationship studies that require a regioisomerically defined template.

CNS GPCR Library Synthesis

The combination of low LogP (−0.71) and moderate PSA (46 Ų) situates the hydrochloride salt within favorable CNS drug‑like space. The free primary amine allows rapid diversification via amide coupling or reductive amination, supporting the production of lead‑like libraries where aqueous solubility and consistent salt stoichiometry are critical for high‑throughput biological evaluation [1].

Salt-Form Optimization Reference Standard

Because the compound exists as a well‑characterized monohydrochloride with reproducible LogP and LogD₇.₄ (−2.45) values, it can serve as a reference standard when screening alternative salt forms (e.g., besylate, tosylate) of piperidin‑2‑one scaffolds. The quantifiable ΔLogP of −1.3 relative to the free base provides a benchmark for solubility enhancement achievable through salt formation [2].

Application
Selection Property
Validation Focus
TAAR1 Chemical Probe Synthesis
N-substituted scaffold with curated agonist annotation
Affinity probe linker attachment without altering piperidinone core
CNS GPCR Library Synthesis
Low LogP, moderate PSA, and defined salt stoichiometry
Aqueous solubility and consistent weighing for high-throughput evaluation
Salt-Form Optimization Reference Standard
Well-characterized monohydrochloride with reproducible LogD₇.₄
ΔLogP benchmark for solubility enhancement screening of alternative salts

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